

# Technical Guide: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Scaffold

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## Compound of Interest

Compound Name: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B8812105

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## Part 1: Executive Summary & Chemical Identity

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline (e.g., Gefitinib) and purine (adenine). The 2-chloro-5-phenyl derivative is a critical electrophilic intermediate used to synthesize kinase inhibitors (VEGFR-2, EGFR) and adenosine receptor antagonists.

While the specific monochloro derivative (**2-chloro-5-phenylthieno[2,3-d]pyrimidine**, where C4 is unsubstituted) is chemically stable, the 2,4-dichloro analogue is the industry-standard building block. Drug development workflows typically utilize the 2,4-dichloro variant to introduce regioselective substitutions—first at the highly reactive C4 position, followed by the C2 position.

## Core Chemical Data[1][2][3]

Feature	Primary Commercial Precursor	Monochloro Analog
Chemical Name	2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine	4-Chloro-5-phenylthieno[2,3-d]pyrimidine
CAS Number	76872-27-0	182198-35-2
Molecular Formula		
Molecular Weight	281.16 g/mol	246.72 g/mol
Appearance	White to pale yellow solid	Off-white solid
Solubility	DMSO, DMF, Chloroform	DMSO, DMF
Purity Standard	(HPLC)	



*Note on Nomenclature: Researchers requesting "2-chloro-5-phenylthieno[2,3-d]pyrimidine" are frequently looking for the 2,4-dichloro starting material (CAS 76872-27-0) to exploit the C2-chlorine handle after derivatizing C4.*

## Part 2: Synthesis & Fabrication Protocols

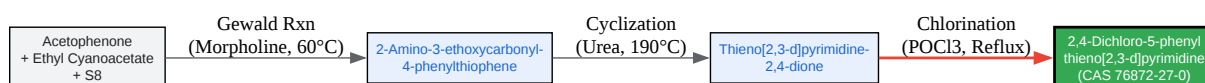
The synthesis of the thieno[2,3-d]pyrimidine core relies on the Gewald Reaction to construct the thiophene ring, followed by cyclization and chlorination.

### Synthetic Pathway (The Gewald Strategy)

- Step 1: Gewald Reaction
  - Reagents: Acetophenone + Ethyl cyanoacetate + Elemental Sulfur ( ).

- Catalyst: Morpholine or Diethylamine.
- Mechanism: Knoevenagel condensation followed by thionation and cyclization.
- Product: 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene.
- Step 2: Pyrimidine Cyclization
  - Reagents: Formamide (for C4-H), Urea (for C2,C4-dihydroxy), or Potassium Cyanate.
  - Conditions: High temperature reflux ( ).
  - Product: 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (if Urea is used).
- Step 3: Chlorination (Activation)
  - Reagents: Phosphorus Oxychloride ( ) or Thionyl Chloride ( ).
  - Additives:  
or catalytic DMF.[1]
  - Product: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS 76872-27-0).[2]

## Visualization of Synthesis Logic



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Figure 1: Step-wise synthesis of the 2,4-dichloro scaffold via the Gewald reaction.

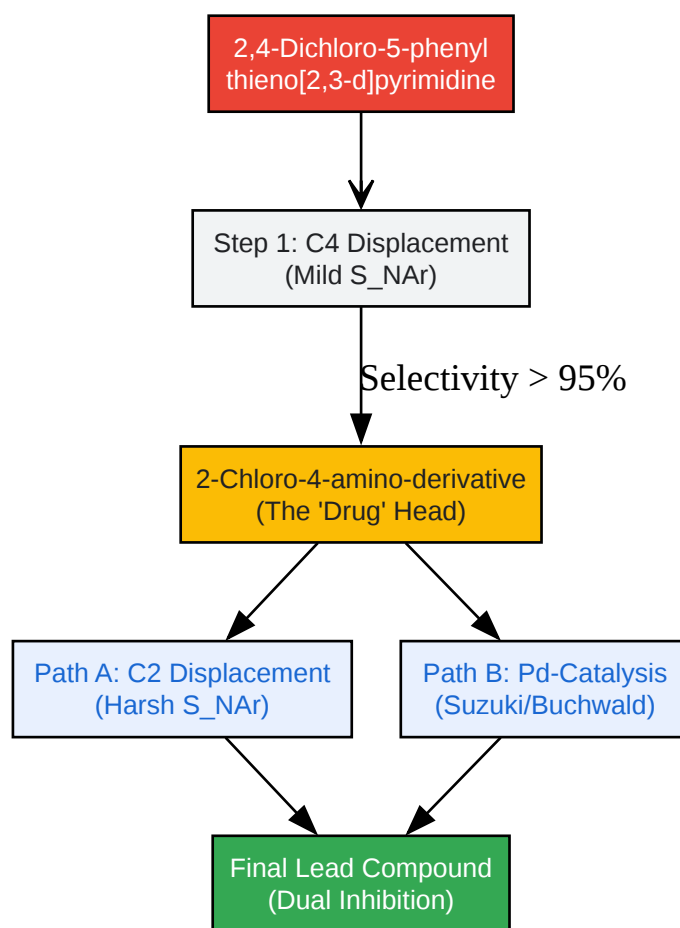
## Part 3: Reactivity & Derivatization (SAR Workflow)

For drug discovery, the regioselectivity of the 2,4-dichloro scaffold is the critical feature. The chlorine atom at C4 is significantly more electrophilic than the chlorine at C2 due to the para-like relationship with the ring sulfur and the specific electron density of the pyrimidine ring.

### Regioselective Substitution Protocol

- First Displacement (at C4):
  - Nucleophiles (Amines, Anilines) attack C4 selectively at room temperature or mild heat ( ).
  - Result: 2-Chloro-4-amino-5-phenylthieno[2,3-d]pyrimidine.
  - Significance: This retains the 2-chloro handle for further modification.
- Second Displacement (or Coupling at C2):
  - The remaining C2-chlorine requires harsher conditions (high heat, microwave) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
  - Result: 2,4-Disubstituted library.

### Derivatization Logic Diagram



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Figure 2: Regioselective functionalization strategy for generating bioactive libraries.

## Part 4: Biological Applications

The **2-chloro-5-phenylthieno[2,3-d]pyrimidine** core is a frequent hit in high-throughput screening (HTS) and rational drug design for the following targets:

### Kinase Inhibition (Oncology)

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Derivatives with bulky aromatic amines at C4 and solubilizing groups at C2 inhibit angiogenesis. The 5-phenyl group occupies the hydrophobic pocket of the ATP-binding site.
- EGFR (Epidermal Growth Factor Receptor): Acts as a bioisostere to 4-anilinoquinazolines. The thiophene ring alters the vector of substituents, potentially overcoming resistance

mutations (e.g., T790M).

## Antimicrobial Activity[3][9][12]

- Mechanism: Inhibition of bacterial DNA gyrase or DHFR (Dihydrofolate reductase).
- Spectrum: Derivatives have shown efficacy against Gram-positive bacteria (*S. aureus*, MRSA) and specific fungal strains (*C. albicans*).

## Adenosine Receptor Antagonism

- Target:

and

receptors.

- Utility: Potential in treating Parkinson's disease and inflammation. The 5-phenyl group provides critical

stacking interactions within the receptor pocket.

## Part 5: Sourcing & Suppliers[1]

When procuring this material, verify the CAS number to distinguish between the dichloro and monochloro variants. The 2,4-dichloro variant is the standard "starting material" for synthesis.

Supplier	Product Name	CAS Number	Purity
Sigma-Aldrich (Merck)	2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine	76872-27-0	98%
Thermo Fisher (Alfa Aesar)	4-Chloro-5-phenylthieno[2,3-d]pyrimidine	182198-35-2	97%
BLD Pharm	2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine	76872-27-0	95%+
Apollo Scientific	2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine	76872-27-0	98%
Cymit Quimica	2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine	76872-27-0	Laboratory Grade

## References

- PubChem.2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Ali, E. M. H., et al. (2019).[3] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. Available at: [\[Link\]](#)
- Eissa, I. H., et al. (2021). "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents." Bioorganic Chemistry. Available at: [\[Link\]](#)

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## Sources

- [1. 4-CHLORO-5-PHENYLTHIENO\[2,3-D\]PYRIMIDINE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. 2,4-Dichloro-5-phenylthieno\[2,3-d\]pyrimidine | CymitQuimica \[cymitquimica.com\]](#)
- [3. connectjournals.com \[connectjournals.com\]](#)
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